molecular formula C12H12FNS B13275463 3-Fluoro-N-[1-(thiophen-2-YL)ethyl]aniline

3-Fluoro-N-[1-(thiophen-2-YL)ethyl]aniline

Cat. No.: B13275463
M. Wt: 221.30 g/mol
InChI Key: HKSRQZGKQKMXAH-UHFFFAOYSA-N
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Description

3-Fluoro-N-[1-(thiophen-2-yl)ethyl]aniline is a secondary amine characterized by a fluorine atom at the meta position of the aniline ring and a 1-(thiophen-2-yl)ethyl substituent on the nitrogen atom. Its molecular formula is C₁₂H₁₂FNS, with a molecular weight of 221.29 g/mol .

Properties

Molecular Formula

C12H12FNS

Molecular Weight

221.30 g/mol

IUPAC Name

3-fluoro-N-(1-thiophen-2-ylethyl)aniline

InChI

InChI=1S/C12H12FNS/c1-9(12-6-3-7-15-12)14-11-5-2-4-10(13)8-11/h2-9,14H,1H3

InChI Key

HKSRQZGKQKMXAH-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CS1)NC2=CC(=CC=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-N-[1-(thiophen-2-YL)ethyl]aniline can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

In industrial settings, the production of 3-Fluoro-N-[1-(thiophen-2-YL)ethyl]aniline may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-N-[1-(thiophen-2-YL)ethyl]aniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and catalysts (iron, aluminum chloride) are employed.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and substituted aniline derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Fluoro-N-[1-(thiophen-2-yl)ethyl]aniline has potential applications across various scientific disciplines due to its unique combination of a fluorine atom and a thiophene group. It is a chemical compound with the molecular formula C12H12FNSC_{12}H_{12}FNS and a molar mass of approximately 221.29 g/mol.

Potential Applications

  • Pharmaceuticals: It can serve as a building block in pharmaceutical research. Compounds containing fluorine and thiophene are known for medicinal chemistry, potentially acting as inhibitors or modulators in biological pathways.
  • Chemistry: It is used as a building block in synthesizing complex organic molecules and materials.
  • Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
  • Medicine: There is ongoing research exploring its potential as a therapeutic agent in various medical conditions.
  • Industry: It is utilized in developing advanced materials, including organic semiconductors and light-emitting diodes.

Chemical Reactions

3-Fluoro-N-[1-(thiophen-2-YL)ethyl]aniline can undergo several types of chemical reactions:

  • Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide and m-chloroperbenzoic acid.
  • Reduction: Reduction reactions can convert the nitro group to an amine group using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring using reagents like halogens (chlorine, bromine) and catalysts (iron, aluminum chloride).

The major products formed from these reactions include sulfoxides, sulfones, and substituted aniline derivatives, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 3-Fluoro-N-[1-(thiophen-2-YL)ethyl]aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the fluorine and thiophene groups enhances its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name Substituents (Aniline Ring) N-Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
3-Fluoro-N-[1-(thiophen-2-YL)ethyl]aniline 3-Fluoro 1-(Thiophen-2-yl)ethyl C₁₂H₁₂FNS 221.29 Discontinued; potential pharmaceutical use
3-Ethynyl-N-(thiophen-2-ylmethyl)aniline 3-Ethynyl Thiophen-2-ylmethyl C₁₃H₁₁NS 213.30 High purity (95%); synthetic building block
N-[1-(5-Methylthiophen-2-yl)ethyl]-3-(trifluoromethyl)aniline 3-Trifluoromethyl 1-(5-Methylthiophen-2-yl)ethyl C₁₄H₁₄F₃NS 285.33 Enhanced lipophilicity; drug candidate
3-Fluoro-2-methyl-N-(thiophen-2-ylmethyl)aniline 3-Fluoro, 2-Methyl Thiophen-2-ylmethyl C₁₂H₁₂FNS 221.29 Steric hindrance from methyl; materials science
3-Methyl-N-[1-(thiophen-2-yl)ethyl]aniline 3-Methyl 1-(Thiophen-2-yl)ethyl C₁₃H₁₅NS 217.33 Electron-donating methyl; catalysis

Key Structural and Functional Differences

Substituent Effects on the Aniline Ring :

  • Fluorine (3-Fluoro): Electron-withdrawing, improves stability and bioavailability .
  • Ethynyl (3-Ethynyl): Enables click chemistry modifications; used in polymer synthesis .
  • Trifluoromethyl (3-CF₃): Increases lipophilicity and metabolic resistance .
  • Methyl (3-Methyl or 2-Methyl): Electron-donating, reduces ring reactivity but increases steric bulk .

N-Substituent Variations: Thiophen-2-ylmethyl vs. 5-Methylthiophene: Methylation of the thiophene ring alters electronic properties and solubility .

Spectroscopic Challenges : Fluorinated aromatic compounds, such as 3-fluoro-N-(fluorophenyl)benzamides, exhibit complex ¹H NMR spectra due to overlapping coupling constants, complicating structural analysis . This suggests similar challenges for the target compound’s characterization.

Biological Activity

3-Fluoro-N-[1-(thiophen-2-YL)ethyl]aniline is an organic compound with the molecular formula C12H12FNS and a molar mass of approximately 221.29 g/mol. This compound features a fluorine atom at the 3-position of the aniline ring and a thiophene moiety linked through a 1-(thiophen-2-yl)ethyl group. The unique structure combines both aromatic and heteroaromatic characteristics, making it of interest in medicinal chemistry and biological studies.

Chemical Structure

The chemical structure of 3-Fluoro-N-[1-(thiophen-2-YL)ethyl]aniline can be represented as follows:

C6H4(F)NC2H4C4H3S\text{C}_6\text{H}_4(\text{F})-\text{N}-\text{C}_2\text{H}_4-\text{C}_4\text{H}_3\text{S}

Biological Activity Overview

The biological activity of 3-Fluoro-N-[1-(thiophen-2-YL)ethyl]aniline has not been extensively documented in the literature. However, its structural analogs often exhibit significant pharmacological properties, particularly in the fields of medicinal chemistry where compounds containing fluorine and thiophene groups are known to act as inhibitors or modulators in various biological pathways.

Potential Pharmacological Properties

  • Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties, suggesting that 3-Fluoro-N-[1-(thiophen-2-YL)ethyl]aniline may also possess such activity.
  • Anticancer Potential : The presence of aromatic systems in its structure indicates potential interactions with biological macromolecules, which could lead to anticancer effects.
  • Enzyme Inhibition : The compound's ability to interact with specific enzymes could suggest roles as enzyme inhibitors, similar to other thiophene-containing compounds.

Antimicrobial Studies

A study on structurally similar compounds, such as certain thiophene derivatives, reported significant antibacterial activity against Gram-positive bacteria with minimum inhibitory concentrations (MICs) as low as 0.5 μg/mL . This suggests that derivatives like 3-Fluoro-N-[1-(thiophen-2-YL)ethyl]aniline could be explored for similar antimicrobial properties.

Enzyme Interaction Studies

Research into the interaction of thiophene derivatives with various enzymes has shown that modifications in the structure can lead to enhanced binding affinities and inhibition rates. For instance, compounds with dual functionalities have shown increased potency against specific targets like kinases, which are crucial in cancer therapy .

Comparative Analysis of Similar Compounds

The following table summarizes the biological activities of related compounds:

Compound NameStructure FeaturesNotable Biological Activity
3-Fluoro-N-[1-(thiophen-2-YL)ethyl]anilineFluorine and thiophene moietiesPotential antimicrobial and anticancer activity
2-Alkylidene-2-Indolone derivativesAlkyl substitutionsHigh antibacterial activity (MIC = 0.5 μg/mL)
N,N′-(6-(thiophen-2-yl)-1,3,5-triazine)Thiophene ringInhibitory effects on specific kinases

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